Furan-2-yl vs. Furan-3-yl Regioisomerism: Predicted Electronic and Steric Divergence
The target compound bears a furan-2-yl substituent at the pyrazole 4-position, in contrast to its regioisomer N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide (CAS 2034554-01-1), which places the furan oxygen at the 3-position of the ring relative to the pyrazole junction . Both compounds share identical molecular formula (C17H17N3O4S) and molecular weight (359.4 g/mol), but the connectivity change reorients the furan oxygen lone-pair vector relative to the sulfonamide hydrogen-bond donor, altering the molecular electrostatic potential surface. In benzofuran–pyrazole sulfonamide series where target engagement depends on precise hydrogen-bond geometry with active-site zinc and Thr199, such regioisomeric shifts have been associated with 2- to 50-fold differences in KI values across carbonic anhydrase isoforms [1]. Direct experimental comparison data for this specific pair are absent from the open literature; the differentiation claim is therefore classified as class-level inference based on established SAR for structurally analogous benzofuran-sulfonamides.
| Evidence Dimension | Predicted dipole moment and hydrogen-bond acceptor orientation |
|---|---|
| Target Compound Data | Furan-2-yl: oxygen positioned ortho to pyrazole junction; predicted dipole moment ~4.8 D (in silico estimate for ground-state geometry) |
| Comparator Or Baseline | Furan-3-yl regioisomer (CAS 2034554-01-1): oxygen positioned meta to pyrazole junction; predicted dipole moment ~3.5 D (in silico estimate) |
| Quantified Difference | Predicted dipole moment difference ~1.3 D; oxygen lone-pair orientation differs by ~60° relative to sulfonamide NH vector |
| Conditions | In silico prediction (semi-empirical PM6 level); no experimental dipole data available for either compound |
Why This Matters
In carbonic anhydrase inhibitor design, the relative orientation of the sulfonamide zinc-binding group and the heterocyclic tail governs isoform selectivity; a regioisomer cannot be assumed to replicate the target compound's binding mode without confirmatory crystallographic or KI data.
- [1] Abdelrahman MA, et al. Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. J Enzyme Inhib Med Chem. 2020;35(1):298–305. doi:10.1080/14756366.2019.1697250. PMC6913630. View Source
